molecular formula C28H28N6O B5516612 6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine

6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine

Cat. No.: B5516612
M. Wt: 464.6 g/mol
InChI Key: CVBRRNWYIBUABX-UHFFFAOYSA-N
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Description

6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine is a useful research compound. Its molecular formula is C28H28N6O and its molecular weight is 464.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.23245954 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Piperazine Derivatives and Therapeutic Uses

Piperazine derivatives, including compounds with similar structures to 6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine, have been extensively studied for their therapeutic potentials. These compounds have found applications across a range of therapeutic areas due to their diverse pharmacological properties. For example, piperazine cores are integral to many drugs with antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory properties (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016). The structural versatility of piperazine allows for the development of molecules with significant impacts on pharmacokinetics and pharmacodynamics, highlighting its importance in drug discovery and development.

Anti-Mycobacterial Activity

Research on piperazine analogues has shown promising anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These findings underscore the potential of piperazine-based compounds in addressing the growing concern of antibiotic resistance. The structure-activity relationship (SAR) analyses of these compounds provide insights into designing more effective anti-mycobacterial agents (P. Girase et al., 2020).

Neuropharmacological Applications

Piperazine derivatives also exhibit a range of neuropharmacological applications. Compounds with piperazine cores have been associated with dopaminergic activity, suggesting their utility in treating neuropsychiatric disorders. This is particularly relevant in the context of designing drugs with targeted dopamine receptor activity, which can be crucial for therapies against schizophrenia, Parkinson's disease, and other neurological conditions (D. Sikazwe et al., 2009).

Properties

IUPAC Name

1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O/c1-21-9-8-14-24(29-21)30-25-15-16-26(32-31-25)33-17-19-34(20-18-33)28(35)27(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-16,27H,17-20H2,1H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBRRNWYIBUABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.